Methyl 4-[(morpholine-4-carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate is an organic compound with the molecular formula C13H16N2O4 It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(morpholine-4-carbonyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(morpholine-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The morpholine ring and the benzoate moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
- Methyl 4-aminobenzoate
- Morpholine-4-carbonyl chloride
Uniqueness
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate is unique due to its specific structure, which combines a benzoate moiety with a morpholine ring. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate, often referred to as a morpholine derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in anti-cancer, anti-inflammatory, and anti-cholinesterase activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a morpholine ring through a carbonyl amine bond. Its chemical structure can be represented as follows:
This structure is pivotal in determining its interaction with biological targets.
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown that derivatives of PABA can inhibit the proliferation of various cancer cell lines.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting a mechanism involving caspase activation.
2. Anti-Cholinesterase Activity
The compound has also been evaluated for its potential as an anti-cholinesterase agent, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) activity is a primary mechanism through which cognitive function can be enhanced.
These results indicate that the compound has comparable efficacy to established drugs like donepezil.
3. Anti-Inflammatory Activity
This compound has shown promise in reducing inflammation, which is a common pathway in various diseases including cancer and neurodegenerative disorders. The mechanism involves the inhibition of histone deacetylases (HDACs), which are implicated in inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Study on Cancer Cell Proliferation : A series of experiments demonstrated that morpholine derivatives significantly inhibited the growth of MCF-7 and A549 cell lines with IC50 values indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Cholinesterase Inhibition : In a comparative study, this compound was found to exhibit strong inhibitory effects on AChE, suggesting its potential use in cognitive enhancement therapies .
- Inflammation Model : In vivo models indicated that treatment with this compound resulted in reduced markers of inflammation, supporting its role as an anti-inflammatory agent .
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 4-(morpholine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C13H16N2O4/c1-18-12(16)10-2-4-11(5-3-10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17) |
InChI Key |
FKIOLRVWIPSKHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.